

6-Aminoazepan-2-one Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Aminoazepan-2-one hydrochloride

Cat. No.: B596014

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminoazepan-2-one hydrochloride, a cyclic amide derived from the essential amino acid lysine, serves as a critical building block in synthetic organic chemistry. This technical guide provides an in-depth overview of its synonyms, chemical properties, and synthesis. It also explores its significant, albeit still developing, role in pharmaceutical research as a scaffold for novel therapeutics. While its direct biological activity and impact on specific signaling pathways are areas of ongoing investigation, this document collates the available information to support further research and development.

Chemical Identity and Synonyms

6-Aminoazepan-2-one hydrochloride is the hydrochloride salt of the intramolecularly cyclized form of lysine. It is also commonly referred to by several other names in scientific literature and chemical catalogs.

Table 1: Synonyms and Identifiers

Name	Identifier
Systematic Name	6-Aminoazepan-2-one hydrochloride
Common Synonyms	6-Amino- ϵ -caprolactam hydrochloride
Lysine lactam hydrochloride ^[1]	
Caprolactam hydrochloride ^[2]	
6-Amino-azepan-2-one.HCl ^[2]	
CAS Number	1292369-18-6 ^{[2][3]}
Molecular Formula	C ₆ H ₁₃ ClN ₂ O ^{[2][3]}
Molecular Weight	164.63 g/mol ^[3]

Physicochemical Properties

6-Aminoazepan-2-one hydrochloride is typically a white to off-white crystalline solid. Its stability as a hydrochloride salt makes it a preferred form for storage and handling in a laboratory setting.

Table 2: Physicochemical Data

Property	Value	Reference
Appearance	White crystalline solid	^[2]
Storage Temperature	2-8°C, under inert gas	^[2]
Solubility	Data not readily available	^[2]
Melting Point	Data not readily available	^[2]
Boiling Point	Data not readily available	^[2]

Synthesis of 6-Aminoazepan-2-one Hydrochloride

The primary route for synthesizing **6-Aminoazepan-2-one hydrochloride** is through the intramolecular cyclization of lysine. This reaction is typically achieved by heating L-lysine

hydrochloride in a high-boiling point alcohol, which serves as a solvent and aids in the removal of water to drive the reaction towards the formation of the lactam.

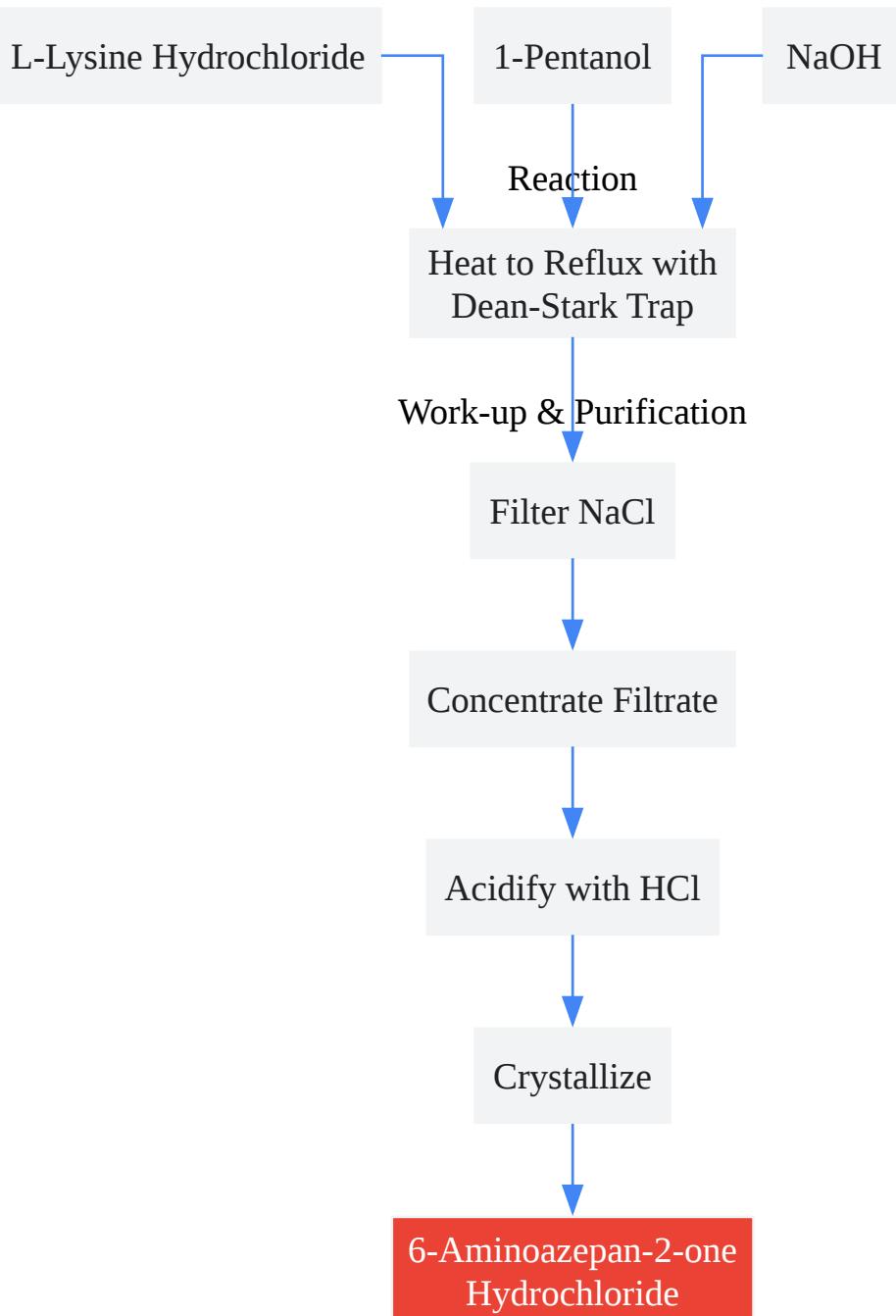
Experimental Protocol: Intramolecular Cyclization of L-Lysine Hydrochloride

This protocol is a generalized procedure based on methods described for the synthesis of α -amino- ϵ -caprolactam, an isomer of the target compound, which follows a similar synthetic logic. [4][5][6]

Materials:

- L-Lysine hydrochloride
- 1-Pentanol (or Hexanol)
- Sodium Hydroxide (NaOH)
- Hydrochloric Acid (HCl, concentrated)
- Methanol
- Dean-Stark trap
- Reflux condenser
- Standard laboratory glassware

Procedure:


- Neutralization: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap, suspend L-lysine hydrochloride (1 equivalent) in 1-pentanol. Add a stoichiometric amount of sodium hydroxide (1 equivalent) to neutralize the hydrochloride salt.
- Cyclization: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress

by Thin Layer Chromatography (TLC) until the starting material is consumed. This can take several hours.

- Work-up: Cool the reaction mixture to room temperature. The byproduct, sodium chloride (NaCl), will precipitate. Filter the mixture to remove the NaCl.
- Concentration: Concentrate the filtrate under reduced pressure to remove the 1-pentanol.
- Salt Formation: Dissolve the crude α -amino- ϵ -caprolactam in a minimal amount of a suitable solvent like methanol. Acidify the solution to pH 6 with concentrated hydrochloric acid.
- Crystallization: Cool the acidified solution to induce crystallization of **6-Aminoazepan-2-one hydrochloride**. The crystals can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Diagram 1: Synthesis Workflow

Reaction Setup

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **6-Aminoazepan-2-one hydrochloride**.

Applications in Drug Development and Medicinal Chemistry

While specific biological activities of **6-Aminoazepan-2-one hydrochloride** are not extensively documented, its isomeric counterpart, L-lysine lactam, has been utilized as a key building block in the synthesis of various biologically active molecules. This suggests a strong potential for **6-Aminoazepan-2-one hydrochloride** in similar applications.

- **HIV Protease Inhibitors:** L-lysine lactam has been incorporated into the synthesis of lysine sulfonamides, which have shown activity as HIV protease inhibitors.[6]
- **Anticancer Agents:** It has also been used in the synthesis of bengamide derivatives, which exhibit in vitro anticancer activity.[1][6]

The rigid, cyclic structure of the azepan-2-one core can be advantageous in drug design for constraining the conformation of a molecule, potentially leading to higher affinity and selectivity for its biological target.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain detailing the direct biological activity or the influence of **6-Aminoazepan-2-one hydrochloride** on cellular signaling pathways. Research into the pharmacological effects of this specific compound is an area ripe for exploration.

Given its structural similarity to lysine, it is conceivable that it could interact with pathways involving amino acid metabolism or transport. However, without experimental evidence, any proposed mechanism of action would be purely speculative. The primary role of this compound in the scientific literature to date is as a synthetic intermediate.

Diagram 2: Potential Research Trajectory

[Click to download full resolution via product page](#)

Caption: A logical workflow for investigating the biological activity of **6-Aminoazepan-2-one hydrochloride**.

Conclusion

6-Aminoazepan-2-one hydrochloride is a valuable and versatile chemical intermediate with established utility in the synthesis of polymers and as a scaffold in medicinal chemistry. While its direct biological effects remain to be fully elucidated, its role as a precursor to bioactive compounds highlights its importance for researchers in drug discovery and development. The synthetic route via intramolecular cyclization of lysine offers a straightforward method for its preparation. Future research into the specific pharmacological properties of this compound could unveil novel therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. caymanchem.com [caymanchem.com]
- 2. betterbiochem.lookchem.com [betterbiochem.lookchem.com]
- 3. americanelements.com [americanelements.com]
- 4. US4154956A - Method for producing lysine ester - Google Patents [patents.google.com]
- 5. US3150174A - Process for the manufacture of L-lysine or salts thereof - Google Patents [patents.google.com]
- 6. L-Lysine-lactam-(hydro-chloride), 1G | Labscoop [labscoop.com]
- To cite this document: BenchChem. [6-Aminoazepan-2-one Hydrochloride: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b596014#6-aminoazepan-2-one-hydrochloride-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com